2-Amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is a chemical compound characterized by its unique structural features and potential applications in scientific research. This compound contains an amino group, a propanoic acid moiety, and a pyrazole ring, which contribute to its diverse chemical properties and biological activities.
This compound can be synthesized through various methods, typically involving the reaction of pyrazole derivatives with propanoic acid derivatives under acidic conditions. It is also available from chemical suppliers for research purposes.
2-Amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is classified as an amino acid derivative and a pyrazole compound. Its classification is significant due to its potential applications in medicinal chemistry and biochemistry.
The synthesis of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride generally involves several key steps:
The synthesis may require specific conditions such as temperature control, reaction time, and purification steps like recrystallization or chromatography to ensure high yield and purity of the final product.
The molecular structure of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride can be represented as follows:
The InChI representation of this compound is:
This structural information highlights the distinct functional groups that contribute to its reactivity and potential biological activity .
2-Amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific biological targets. The amino group and pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction may lead to inhibition or activation of certain biochemical pathways, contributing to its observed biological effects.
The physical properties of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride include:
Chemical properties include:
2-Amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride has several applications in scientific research:
This compound's unique structural features make it a valuable target for further research in medicinal chemistry and related fields.
The synthesis of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride has been advanced through innovative routes that improve efficiency and regioselectivity. A particularly significant approach involves a tandem condensation/aza-Michael reaction strategy starting from β-aryl α,β-unsaturated ketones derived from aspartic acid. This method leverages Horner-Wadsworth-Emmons olefination of an aspartic acid-derived β-ketophosphonate ester with aromatic aldehydes, producing enone intermediates in high yields (72-95%) . Subsequent treatment with phenylhydrazine under acidic conditions achieves regioselective pyrazole formation through hydrazone intermediate generation followed by aza-Michael cyclization. Oxidation of the resulting 2-pyrazoline with DDQ completes the aromatic pyrazole system, yielding protected pyrazole amino acid esters with 73-84% efficiency over two steps .
Alternative synthetic pathways include nucleophilic ring-opening of serine-derived cyclic sulfamidates, providing access to β-diketone α-amino acids that can be cyclized to pyrazole derivatives. Additionally, cyclocondensation approaches using α-hydrazinoamino acids with enamino ketones or trimethylsilanylpropynones have demonstrated utility for constructing the pyrazole core while preserving amino acid chirality . These methodologies provide complementary routes to pyrazole-functionalized amino acids with varying electronic and steric properties in the side-chain.
Table 1: Comparative Synthetic Approaches to Pyrazole Amino Acid Derivatives
Method | Key Starting Materials | Yield Range | Regioselectivity | Chirality Preservation |
---|---|---|---|---|
Condensation/aza-Michael | β-Aryl enones, phenylhydrazine | 73-84% | High | Moderate |
Cyclocondensation | α-Hydrazinoamino acids, enones | 60-75% | Moderate | High |
Nucleophilic ring-opening | Cyclic sulfamidates, β-diketones | 65-80% | Variable | High |
The conversion of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid to its hydrochloride salt involves critical optimization parameters that significantly impact purity, crystallinity, and stability. Research indicates that counterion exchange in strictly anhydrous organic solvents (e.g., anhydrous THF or ethyl acetate) with HCl gas yields superior crystalline forms with minimal hydrate formation. This approach achieves >99% conversion efficiency as verified by ion chromatography and eliminates the risk of partial salt formation observed in aqueous environments [3] . The hydrochloride salt formation follows the stoichiometric equation:
C₆H₉N₃O₂ + HCl → C₆H₁₀ClN₃O₂
Crystallization studies reveal that ethanol-water co-solvent systems (4:1 ratio) produce highly crystalline monohydrate forms suitable for X-ray diffraction characterization. Controlled evaporation at 4°C yields well-defined crystals with improved stability profiles compared to amorphous solids obtained through rapid precipitation [7]. Temperature optimization studies demonstrate that maintaining the reaction mixture below 10°C during acid addition prevents decomposition of the acid-labile pyrazole ring while ensuring complete protonation of the α-amino group.
Table 2: Hydrochloride Salt Formation Optimization Parameters
Parameter | Aqueous Method | Anhydrous Method | Co-Solvent Method |
---|---|---|---|
Solvent System | Water/HCl aq. | THF/HCl(g) | Ethanol-Water (4:1) |
Reaction Temp. | 0-5°C | -10°C to 0°C | 0-10°C |
Crystal Form | Hydrated polymorphs | Anhydrous crystals | Defined monohydrate |
Purity (%) | 92-95 | 98-99.5 | 96-98 |
Critical Challenge | Hydrate variability | Moisture sensitivity | Slow crystallization |
The pyrazole ring in 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride offers distinct positions for regioselective modification – primarily at C-4 and C-5 – enabling precise pharmacophore development. Electrophilic aromatic substitution occurs preferentially at C-4 when electron-donating groups are present on nitrogen, while C-5 undergoes functionalization when electron-withdrawing substituents dominate the heterocycle [4] . Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) demonstrate exceptional regiocontrol at C-4 when protected amino acid intermediates are employed, enabling introduction of biaryl systems and alkynyl spacers for conjugation purposes [4].
Notably, N-alkylation of the pyrazole nitrogen proceeds with high efficiency before amino acid coupling, producing quaternary ammonium derivatives that alter the molecule's polarity and hydrogen-bonding capacity. This approach enables the synthesis of zwitterionic analogs where the pyrazole nitrogen is alkylated while the amino acid maintains its free base form, creating unique charge distribution patterns [1]. Computational modeling reveals that C-5 substituted derivatives exhibit enhanced planarity compared to C-4 substituted isomers, significantly influencing their potential as planar pharmacophores in medicinal chemistry applications [4].
Table 3: Regioselective Modification Sites and Applications
Position | Reaction Type | Representative Modifications | Electronic Requirement |
---|---|---|---|
N-1 | Alkylation | Methyl, benzyl, propargyl groups | Basic conditions, polar aprotic solvents |
C-4 | Electrophilic substitution | Bromo, nitro, formyl | Electron-rich pyrazole ring |
C-4 | Cross-coupling | Aryl, vinyl, alkynyl groups | Halogen precursor required |
C-5 | Electrophilic substitution | Iodo, sulfonyl | Electron-deficient pyrazole |
C-5 | Nucleophilic displacement | Azido, thiol, amino groups | Activated leaving groups |
The chiral center at C-2 of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride necessitates precise stereochemical control for applications requiring enantiomeric purity. Commercial availability of both (R)- and (S)-enantiomers (CAS: 348110-28-1 and CAS: not explicitly provided, respectively) confirms successful resolution of racemic mixtures [3] . Diastereomeric salt crystallization using chiral acids such as (+)-di-p-toluoyl-D-tartaric acid achieves >98% ee for both enantiomers at laboratory scale, while preparative chiral chromatography on amylose-based stationary phases offers a scalable alternative [7].
Asymmetric synthesis routes employing chiral auxiliaries demonstrate exceptional stereocontrol. Evans' oxazolidinone-mediated alkylation of pyrazole-containing glycine equivalents achieves 95:5 dr when using Oppolzer's sultam, providing (S)-configured products with 99% ee after auxiliary removal . Biocatalytic approaches using engineered aminotransferases have shown promise for deracemization of the racemic amino acid, though substrate inhibition by the pyrazole moiety remains a challenge requiring enzyme mutagenesis for optimization [7]. X-ray crystallographic analysis of both enantiomers confirms absolute configuration and reveals distinct crystal packing arrangements – the (S)-enantiomer forms helical chains through N-H···O hydrogen bonding while the (R)-enantiomer exhibits a sheet-like structure with O-H···Cl interactions .
Table 4: Enantiomerically Pure Forms and Characterization
Enantiomer | CAS Number | Specific Rotation [α]₂₅D (c=1, H₂O) | Resolution Method | Crystalline Habit |
---|---|---|---|---|
(R)-form | 348110-28-1 | +12.5° ± 0.5° | Diastereomeric salt resolution | Platelets (orthorhombic) |
(S)-form | Not specified | -12.3° ± 0.5° | Chiral chromatography | Needles (monoclinic) |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8